1-tert-butyl-3-(difluoromethyl)-1H-pyrazole
CAS No.: 1494107-12-8
Cat. No.: VC3406679
Molecular Formula: C8H12F2N2
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1494107-12-8 |
---|---|
Molecular Formula | C8H12F2N2 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | 1-tert-butyl-3-(difluoromethyl)pyrazole |
Standard InChI | InChI=1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 |
Standard InChI Key | GGSKXQRTAISAKL-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C=CC(=N1)C(F)F |
Canonical SMILES | CC(C)(C)N1C=CC(=N1)C(F)F |
Introduction
Chemical Structure and Properties
1-tert-butyl-3-(difluoromethyl)-1H-pyrazole features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a bulky tert-butyl group at the N-1 position and a difluoromethyl group at the C-3 position. The compound has the molecular formula C₈H₁₂F₂N₂ with a molecular weight of 174.19 g/mol .
Basic Structural Parameters
The compound's core structural parameters are summarized in the following table:
Parameter | Value |
---|---|
Chemical Name | 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole |
Molecular Formula | C₈H₁₂F₂N₂ |
Molecular Weight | 174.19 g/mol |
CAS Number | 1494107-12-8 |
InChI | 1S/C8H12F2N2/c1-8(2,3)12-5-4-6(11-12)7(9)10/h4-5,7H,1-3H3 |
InChI Key | GGSKXQRTAISAKL-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound's structure suggests several key physical and chemical properties that influence its behavior in various applications:
Property | Predicted Value/Characteristic | Basis |
---|---|---|
Physical State | Solid at room temperature | Based on similar pyrazole derivatives |
Solubility | High in organic solvents (dichloromethane, chloroform, ethyl acetate); limited in water | Based on structural features |
LogP | ~2.5-3.0 | Estimated from tert-butyl and difluoromethyl contributions |
H-bond Donor | 1 (from CHF₂ group) | Structural analysis |
H-bond Acceptor | 2 (pyrazole nitrogens) | Structural analysis |
Stability | Relatively stable to hydrolysis | Based on similar fluorinated heterocycles |
The tert-butyl group contributes significant lipophilicity and steric bulk, while the difluoromethyl group provides unique electronic properties and potential hydrogen bonding capability through its acidic proton.
Synthesis Methods
Direct Difluoromethylation Approach
One potential approach involves direct difluoromethylation of 1-tert-butyl-1H-pyrazole at the C-3 position. This approach would require:
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Preparation of 1-tert-butyl-1H-pyrazole
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Regioselective difluoromethylation using appropriate reagents
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Purification of the final product
Ring Formation Approach
An alternative approach involves forming the pyrazole ring with the substituents already in place:
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Reaction of a difluoroacetyl halide with an appropriate α,β-unsaturated ester
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Condensation with tert-butylhydrazine
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Cyclization to form the pyrazole ring
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Purification of the final product
Related Synthetic Methods
Insights can be gained from the synthesis of similar compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which involves:
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Reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester in the presence of an acid-binding agent
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Hydrolysis to obtain an α-difluoroacetyl intermediate
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Condensation with methylhydrazine in the presence of a catalyst (such as potassium iodide)
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Cyclization to form the pyrazole ring
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Acidification and purification to obtain the final product
This approach typically yields products with high purity (>99.5%) and good selectivity for the desired regioisomer .
Spectroscopic Characteristics
Predictive analysis of the spectroscopic properties of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole provides insights into its structural confirmation.
Nuclear Magnetic Resonance (NMR) Predictions
Based on the chemical structure and data from similar compounds, the following NMR characteristics can be anticipated:
Spectral Region | Expected Signals | Chemical Shift Range (ppm) | Multiplicity |
---|---|---|---|
¹H NMR | |||
tert-butyl group | 9H | 1.5-1.6 | singlet |
Pyrazole H-4 | 1H | 6.2-6.5 | doublet |
Pyrazole H-5 | 1H | 7.5-7.9 | doublet |
CHF₂ group | 1H | 6.7-7.1 | triplet (J ~ 50-60 Hz) |
¹³C NMR | |||
tert-butyl CH₃ | 3C | 28-30 | singlet |
tert-butyl quaternary C | 1C | 57-60 | singlet |
Pyrazole C-4 | 1C | 102-105 | singlet |
Pyrazole C-5 | 1C | 130-135 | singlet |
Pyrazole C-3 | 1C | 140-145 | doublet |
CHF₂ carbon | 1C | 110-115 | triplet (J ~ 230-250 Hz) |
¹⁹F NMR | |||
CHF₂ group | 2F | -110 to -115 | doublet (J ~ 50-60 Hz) |
These predicted spectral characteristics would serve as important indicators for structural confirmation and purity assessment of synthesized 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole.
Biological Activities and Applications
The difluoromethyl group serves as a bioisostere for various functional groups including hydroxyl and thiol groups, which can be exploited in drug design. The tert-butyl group likely enhances lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.
Agricultural Applications
The potential agricultural applications of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole are suggested by the activities of related compounds:
Synthetic Building Block Applications
The structural features of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole make it potentially valuable as a building block in organic synthesis:
Synthetic Application | Utility | Key Features Exploited |
---|---|---|
Functionalization at C-4/C-5 | Creation of more complex derivatives | Reactivity of the pyrazole ring at unsubstituted positions |
Cross-coupling reactions | Formation of C-C bonds | Potential for halogenation followed by coupling reactions |
Medicinal chemistry scaffolds | Core structure for drug candidates | Unique combination of lipophilic and hydrogen-bonding elements |
Structure-Activity Relationships
The biological activity of 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole and related compounds is influenced by key structural features:
Impact of Key Structural Elements
Structural Element | Influence on Activity | Mechanism |
---|---|---|
Difluoromethyl position | Regiospecific interactions with targets | Position 3 allows specific orientation in binding pockets |
tert-Butyl group | Lipophilicity and steric effects | Enhances membrane permeability and provides conformational constraints |
Pyrazole core | Hydrogen bonding capability | N-2 can serve as a hydrogen bond acceptor |
CHF₂ group | Hydrogen bond donor capability | The acidic proton can form hydrogen bonds with target proteins |
Comparative Analysis with Related Compounds
This comparative analysis demonstrates how subtle structural changes can significantly alter the properties and potential applications of these compounds.
Current Research and Future Perspectives
Recent Research Developments
Recent research on difluoromethylated pyrazoles has focused on:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of biological activities, particularly in antimicrobial and anticancer applications
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Use as building blocks in the synthesis of more complex molecules with targeted properties
Future Research Directions
Several promising avenues for future research on 1-tert-butyl-3-(difluoromethyl)-1H-pyrazole include:
Research Area | Potential Focus | Expected Impact |
---|---|---|
Synthetic methodology | Development of regioselective, high-yield synthesis routes | More efficient production with fewer by-products |
Biological evaluation | Screening against various pathogens and disease targets | Identification of novel therapeutic applications |
Structure optimization | Modification of the core structure to enhance specific properties | Development of derivatives with improved activity profiles |
Materials science | Exploration of applications in functional materials | Novel materials with unique properties |
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